4-[(2-Hydrazinyl-2-oxoethyl)amino]benzohydrazide
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Overview
Description
4-[(2-Hydrazinyl-2-oxoethyl)amino]benzohydrazide is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. It is known for its unique structure, which includes both hydrazine and benzohydrazide functional groups, making it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Hydrazinyl-2-oxoethyl)amino]benzohydrazide typically involves the reaction of 4-aminobenzoic acid hydrazide with hydrazine derivatives. One common method includes the reaction of 4-aminobenzoic acid hydrazide with 2-hydrazinyl-2-oxoethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained at room temperature to slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, involving steps such as recrystallization and purification using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
4-[(2-Hydrazinyl-2-oxoethyl)amino]benzohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The hydrazine and benzohydrazide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms of the compound .
Scientific Research Applications
4-[(2-Hydrazinyl-2-oxoethyl)amino]benzohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[(2-Hydrazinyl-2-oxoethyl)amino]benzohydrazide involves its interaction with specific molecular targets and pathways. The hydrazine and benzohydrazide groups can form covalent bonds with target molecules, leading to the inhibition or activation of specific biochemical pathways. This interaction can result in antimicrobial or antifungal effects, making it a potential therapeutic agent .
Comparison with Similar Compounds
Similar Compounds
- N-(2-Hydrazinyl-2-oxoethyl)-3,4-dimethoxybenzamide
- N-(2-(2-Hydrazinyl-2-oxoethylamino)-2-oxoethyl)-Nicotinamide
Uniqueness
4-[(2-Hydrazinyl-2-oxoethyl)amino]benzohydrazide is unique due to its specific combination of hydrazine and benzohydrazide functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.
Properties
CAS No. |
140431-29-4 |
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Molecular Formula |
C9H13N5O2 |
Molecular Weight |
223.23 g/mol |
IUPAC Name |
4-[(2-hydrazinyl-2-oxoethyl)amino]benzohydrazide |
InChI |
InChI=1S/C9H13N5O2/c10-13-8(15)5-12-7-3-1-6(2-4-7)9(16)14-11/h1-4,12H,5,10-11H2,(H,13,15)(H,14,16) |
InChI Key |
LKBNTYCBTNNIQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NN)NCC(=O)NN |
Origin of Product |
United States |
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